molecular formula C9H12F3N3 B2400526 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine CAS No. 1006479-50-0

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine

Cat. No. B2400526
CAS RN: 1006479-50-0
M. Wt: 219.211
InChI Key: QZDXYUNJNAFZPH-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine, commonly known as 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole (CPTP), is a compound with a wide range of potential applications in the scientific and medical research fields. CPTP is a compound containing an amine group and a pyrazole ring, both of which are important functional groups in pharmaceuticals and organic chemistry. CPTP has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its potential to be used in drug delivery systems. In addition, CPTP has been studied for its potential to act as a fluorescent dye and its ability to interact with various biomolecules.

Scientific Research Applications

Antitumor Activity

  • Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties, were synthesized for potential medical applications, particularly in antitumor activity. The compounds were tested in vitro, showing significant anti-cancer potency in some derivatives (Maftei et al., 2016).

Metal Complexes and Ligand Decomposition

  • Pyrazole-based tripodal tetraamine ligands were synthesized and characterized, along with their metal complexes. The study explored their potential applications in coordination chemistry, including the formation of complexes with metals and the investigation of ligand decomposition reactions (Cubanski et al., 2013).

Platelet Antiaggregating and Other Activities

  • A series of N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and related compounds were synthesized. These compounds demonstrated various biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory activities in animal models (Bruno et al., 1991).

DNA Binding and Cytotoxicity

  • Cu(II) complexes with tridentate ligands, including pyrazole-ethanamine derivatives, were synthesized and characterized. These complexes showed promising DNA binding properties and exhibited low toxicity in various cancer cell lines, indicating potential for medical applications (Kumar et al., 2012).

Antimicrobial and Antifungal Activities

  • Synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines exhibited significant inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Rao et al., 2023).

properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(6-1-2-6)15(14-8)4-3-13/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDXYUNJNAFZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine

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